6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a fused tetracyclic core structure, which is significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide typically involves a series of radical cyclization reactions. One common method involves the use of visible-light-promoted radical cascade alkylation/cyclization. This process uses Hantzsch esters as alkylation radical precursors in a photoredox/K2S2O8 system . Another method involves iron-catalyzed radical cyclization, which uses germanium hydrides as radical precursors .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its unique structure.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tetracyclic core structure allows it to bind to various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,1-a]isoquinolin-6(5H)-ones: These compounds share a similar core structure and have been studied for their biological activities.
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: Another class of compounds with a similar tetracyclic structure and potential biological activities.
Uniqueness
What sets 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide apart is its specific functional groups and the presence of a furan ring, which may confer unique biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H25N3O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)hexanamide |
InChI |
InChI=1S/C26H25N3O4/c30-23(27-17-18-9-8-16-33-18)14-2-1-7-15-28-24-19-10-3-4-11-20(19)26(32)29(24)22-13-6-5-12-21(22)25(28)31/h3-6,8-13,16,24H,1-2,7,14-15,17H2,(H,27,30) |
InChI Key |
PILNPBVIJNSFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.